2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a thiadiazole ring, a piperazine ring, and a pyrimidine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the thiadiazole ring is formed and connected to the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiadiazole compounds.
Scientific Research Applications
2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine: is similar to other thiadiazole derivatives, such as 2-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-oxadiazole and 2-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-triazole.
Pyrimidine derivatives: Compounds like 2-(Pyridin-2-yl)pyrimidine also share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6S/c1-8-18-19-11(22-8)21-6-4-20(5-7-21)10-16-3-2-9(17-10)12(13,14)15/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHMDXSRFBBROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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